![molecular formula C18H21N3O2S B5873950 N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5873950.png)
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
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Overview
Description
The compound you mentioned is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridines can be confirmed by X-ray structural analysis .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can react with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications
Medicinal Chemistry
Imidazo[1,2-a]pyridines, which is a part of the compound , have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . They have been used in the development of various drugs such as:
- Zolpidem : A sedative used for the treatment of short-term insomnia and some disorders of brain function .
- Alpidem : An anxiolytic drug .
- Saripidem : A sedative and anxiolytic drug .
Antiviral Applications
Imidazo[1,2-a]pyridines have shown promising antiviral properties .
Antiulcer Applications
Compounds containing imidazo[1,2-a]pyridine, such as Zolimidine, have been used as antiulcer drugs .
Antibacterial Applications
Imidazo[1,2-a]pyridines have demonstrated antibacterial properties .
Anticancer Applications
Imidazo[1,2-a]pyridines have been proposed for the treatment of cancer .
Antifungal Applications
These compounds have also shown antifungal properties .
Antituberculosis Applications
Imidazo[1,2-a]pyridines have been used for their antituberculosis properties .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions .
Mechanism of Action
Target of Action
These include cyclin-dependent kinases (CDKs), calcium channels, and GABA A receptors . These targets play crucial roles in cell cycle regulation, signal transduction, and neurotransmission, respectively .
Mode of Action
For instance, as CDK inhibitors, they can interfere with cell cycle progression, leading to cell cycle arrest . As calcium channel blockers, they can modulate the flow of calcium ions, affecting various cellular processes . As GABA A receptor modulators, they can influence neuronal excitability .
Biochemical Pathways
Given the known targets of imidazo[1,2-a]pyridines, it can be inferred that this compound may influence pathways related to cell cycle regulation, signal transduction, and neurotransmission .
Result of Action
Based on the known bioactivity of imidazo[1,2-a]pyridines, it can be inferred that this compound may exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Future Directions
Imidazo[1,2-a]pyridines have been used as fluorescent probes for in vitro and in vivo determination of mercury and iron ions . The development of new methods for the synthesis of imidazo[1,2-a]pyridin-3-yl-acetic acids which allow to obtain the target products in one synthetic stage with high yields is an urgent task .
properties
IUPAC Name |
N,N-diethyl-4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-10-8-15(9-11-16)17-13-20-12-6-7-14(3)18(20)19-17/h6-13H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZTWLVWEVOBPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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